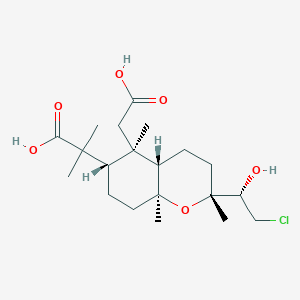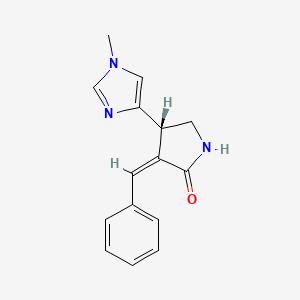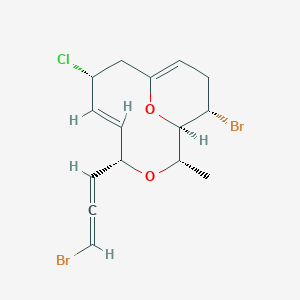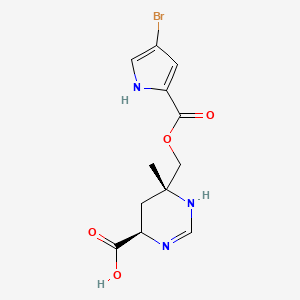
Carbonarone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonarone A is a monocarboxylic acid amide that is 4H-pyran-3-carboxamide substituted by an oxo group at position 4 and a benzyl group at position 6. It has been isolated from Aspergillus niger and Aspergillus carbonarius. It has a role as an antineoplastic agent and an Aspergillus metabolite. It is a monocarboxylic acid amide and a member of 4-pyranones.
Scientific Research Applications
1. Structural and Chemical Characteristics
Carbonarone A is a significant compound in the study of nonplanar polyaromatic carbon molecules, which includes fullerenes and carbon nanotubes. Such molecules are highly valued for their potential as materials and catalysts due to their unique structural characteristics. Specifically, Carbonarone A's bowl-shaped polyaromatic structure, known as sumanene, features a C(3v) symmetric structural motif that is also found in fullerenes or carbon nanotube molecules. The unique structural feature of sumanene, based on three sp(3) hybridized carbon atoms, allows for facile functionalization, leading to the formation of stereoselective substituted compounds, π-extended derivatives, and deeper π bowls. This flexibility in functionalization and the dynamic aspect based on bowl-to-bowl inversion are key areas of interest in the scientific research of Carbonarone A (Amaya & Hirao, 2011).
2. Bioactive Properties and Applications
Carbonarone A has been isolated from the culture of the marine-derived fungus Aspergillus carbonarius. Studies have elucidated its structure as 6-benzyl-4-oxo-4H-pyran-3-carboxamide. This compound, along with its derivative Carbonarone B, has shown moderate cytotoxicity against K562 cells, suggesting potential applications in the field of biomedical research and possibly in developing therapeutic agents. The cytotoxicity of these compounds indicates a significant area of interest for further investigation in medical and pharmaceutical research (Zhang et al., 2007).
3. Potential in Electrical and Material Sciences
The crystal structure of sumanene, which is a part of Carbonarone A, exhibits high electron transport ability with anisotropy. This property is particularly relevant in the fields of electrical materials and photonics. The ability to conduct electrons efficiently and the potential for anisotropic electron transport open avenues for the use of Carbonarone A in developing advanced materials for electronics and energy storage devices. The applications in these areas are significant due to the ongoing search for materials that can improve the efficiency and performance of electronic devices and energy systems (Amaya & Hirao, 2011).
properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-benzyl-4-oxopyran-3-carboxamide |
InChI |
InChI=1S/C13H11NO3/c14-13(16)11-8-17-10(7-12(11)15)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,16) |
InChI Key |
RQWMGMIZGOCPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C(=CO2)C(=O)N |
synonyms |
6-benzyl-4-oxo-4H-pyran-3-carboxamide carbonarone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)

![(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene](/img/structure/B1258743.png)


![4-{[(2S,4S)-1-[2-(3-chloro-4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetyl]-4-fluoropyrrolidin-2-yl]methoxy}benzoic acid](/img/structure/B1258747.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B1258748.png)



![Methyl 3-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1258754.png)
![4,11-Dimethoxy-1H-naphtho[2,3-f]indole-5,10-dione](/img/structure/B1258755.png)